2-METHYL-2-PROPYLPROPANEDIOIC ACID
Overview
Description
2-Methyl-2-propylpropanedioic acid is an organic compound with the molecular formula C7H12O4. It is a dicarboxylic acid, meaning it contains two carboxyl functional groups (-COOH). This compound is known for its role in various chemical reactions and its applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-2-propylpropanedioic acid can be synthesized through several methods. One common approach involves the alkylation of malonic acid derivatives. For instance, the reaction of diethyl malonate with isobutyl bromide in the presence of a strong base like sodium ethoxide can yield this compound after hydrolysis and decarboxylation.
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation reactions followed by purification steps such as crystallization or distillation. The choice of reagents and conditions can vary depending on the desired purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-propylpropanedioic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The carboxyl groups can participate in nucleophilic substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-Methyl-2-propylpropanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and as a biomarker for certain diseases.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-methyl-2-propylpropanedioic acid involves its interaction with various molecular targets and pathways. For instance, it can bind with coenzyme A to form methylmalonyl-CoA, which is then converted to succinic acid by a vitamin B12-dependent enzyme. This pathway is crucial for energy production and metabolic regulation.
Comparison with Similar Compounds
2-Methyl-2-propylpropanedioic acid can be compared with other dicarboxylic acids such as:
Malonic Acid: Similar in structure but lacks the additional methyl and propyl groups.
Succinic Acid: Another dicarboxylic acid involved in metabolic pathways but with a different structure.
Glutaric Acid: Contains an additional methylene group compared to this compound.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity compared to other dicarboxylic acids.
Properties
IUPAC Name |
2-methyl-2-propylpropanedioic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-3-4-7(2,5(8)9)6(10)11/h3-4H2,1-2H3,(H,8,9)(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTEAPXDQVCMMEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30496755 | |
Record name | Methyl(propyl)propanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30496755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4371-03-3 | |
Record name | Methyl(propyl)propanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30496755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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